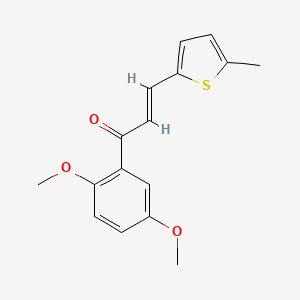

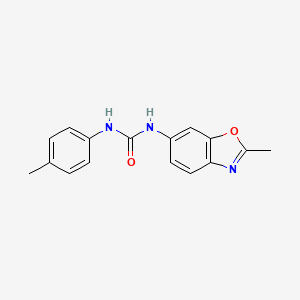

(2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The compound is structurally related to other chalcones that have been synthesized and studied for their molecular structure and properties.

Synthesis Analysis

The synthesis of chalcone derivatives typically involves an aldol condensation reaction. For instance, a related compound, 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using an aldol condensation of 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH at room temperature, resulting in a high yield . This method is a common approach for synthesizing chalcones and likely applicable to the compound of interest.

Molecular Structure Analysis

The molecular structure of chalcones can be confirmed using various spectroscopic techniques. For example, the structure of a similar compound was confirmed by IR, 1H NMR, 13C NMR, and EI-MS spectral data . Additionally, X-ray diffraction techniques can provide detailed insights into the crystal structure, as seen in the case of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, which crystallizes in the monoclinic crystal system . These techniques would be essential in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to the presence of reactive functional groups. The unsaturated keto group in chalcones, for instance, is typically in a -syn-iperiplanar conformation with respect to the olefinic double bond, which can influence their reactivity . The specific chemical reactions and reactivity patterns of the compound would need to be studied in detail through experimental investigations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones can be explored through computational and experimental methods. For a related compound, vibrational wavenumbers were computed using HF and DFT methods, and the first hyperpolarizability and infrared intensities were reported . The HOMO and LUMO analysis, as well as MEP (molecular electrostatic potential) maps, can provide insights into the charge transfer within the molecule and the distribution of electron density . These analyses are crucial for understanding the electronic properties and potential applications of the compound.

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been involved in research focusing on the synthesis and characterization of chalcone derivatives, often used in the study of various organic compounds (Tayade & Waghmare, 2016).

Nonlinear Optical Properties

- Research has explored the nonlinear optical properties of similar chalcone derivatives. This is significant in the field of photonic technologies and materials science (Razvi et al., 2019).

Crystallography and Molecular Structure

- Studies have examined the crystal structures of chalcone derivatives, contributing to the understanding of molecular and crystal structure in chemistry (Jasinski et al., 2008).

Optical Limiting and Photonic Applications

- Investigations into the photonic applications of chalcone derivatives, including optical limiting, have been conducted. This research is relevant to developing optical devices and materials for low-power regimes (Henari & Asiri, 2011).

Biological Properties

- Although not directly related to (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, there are studies on similar chalcone compounds focusing on their biological properties, like antioxidant activities (Sulpizio et al., 2016).

Propriétés

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-15(17)14-10-12(18-2)5-9-16(14)19-3/h4-10H,1-3H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWGFLMKERETJP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)